molecular formula C12H4Br4O B15168159 1,2,3,7-Tetrabromo-dibenzofuran CAS No. 617707-60-5

1,2,3,7-Tetrabromo-dibenzofuran

Cat. No.: B15168159
CAS No.: 617707-60-5
M. Wt: 483.77 g/mol
InChI Key: DCCABQVACPTEIO-UHFFFAOYSA-N
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Description

1,2,3,7-Tetrabromo-dibenzofuran is a high-purity brominated analogue of dibenzofuran, offered as a critical reference standard for environmental and analytical research. This compound belongs to a class of chemicals structurally similar to polychlorinated dibenzofurans (PCDFs), which are persistent environmental pollutants and unwanted byproducts of combustion and industrial processes . As a brominated congener, it serves as a vital tool for scientists studying the environmental fate, analytical detection methods, and toxicological profiles of halogenated dibenzofurans . Researchers utilize this compound in method development and validation for gas chromatography-mass spectrometry (GC-MS) analysis, leveraging its physical properties such as a calculated logP (logPoct/wat) of 6.636 to understand the behavior of similar persistent organic pollutants (POPs). The primary research value of this compound lies in its application in comparative toxicology. Studies on its chlorinated analogue, 2,3,7,8-tetrachlorodibenzofuran (TCDF), have shown that such compounds can induce hepatic steatosis (fatty liver disease), disrupt glucose homeostasis, and modulate lipid biosynthetic processes in model organisms . Consequently, this chemical is for investigational use in studying the mechanisms of toxicity of polyhalogenated dibenzofurans, including their potential to act as endocrine disruptors and their long-term environmental persistence. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. All necessary safety data sheets (SDS) should be consulted and adhered to by qualified laboratory personnel.

Properties

IUPAC Name

1,2,3,7-tetrabromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-6-8(3-5)17-9-4-7(14)11(15)12(16)10(6)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCABQVACPTEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=CC(=C(C(=C23)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335603
Record name 1,2,3,7-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-60-5
Record name 1,2,3,7-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Formation Pathways of 1,2,3,7 Tetrabromo Dibenzofuran

Laboratory Synthesis Methodologies

The controlled synthesis of tetrabromodibenzofurans in a laboratory setting can be achieved through several strategic approaches, primarily involving the direct bromination of a dibenzofuran (B1670420) core or building the molecule through cyclization reactions.

The direct bromination of dibenzofuran is a primary method for producing polybrominated dibenzofurans. This electrophilic aromatic substitution reaction typically involves treating the dibenzofuran starting material with excess bromine in the presence of a catalyst, such as iron powder. For instance, the reaction of dibenzofuran with excess bromine and iron powder in a carbon tetrachloride solution at elevated temperatures yields a mixture of tetrabromodibenzofuran isomers. clockss.org While this process produces a mixture of compounds, including 1,2,7,8- and 2,3,7,8-tetrabromodibenzofurans, it demonstrates the viability of direct bromination to achieve a tetrasubstituted product. clockss.org The specific regioselectivity to yield the 1,2,3,7-isomer would depend on precise control of reaction conditions and the potential use of directing groups on the precursor molecule.

An alternative and often more regioselective approach to synthesizing the dibenzofuran core involves intramolecular cyclization reactions from various precursors. acs.orgnih.gov These methods build the central furan (B31954) ring from a biaryl system. Common strategies include:

Palladium-Catalyzed Cyclization of Diaryl Ethers : A prominent method involves the intramolecular C-H activation and C-O cyclization of diaryl ether derivatives. acs.orgresearchgate.netfigshare.com For example, an efficient synthesis of dibenzofurans can be achieved from o-iododiaryl ethers using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions. nih.govorganic-chemistry.org The synthesis of the required o-iododiaryl ether can be accomplished in a one-pot sequence through the iodination and subsequent O-arylation of a phenol. nih.govorganic-chemistry.org

Cyclization of Diazonium Salts : The Pschorr reaction and related methodologies utilize the cyclization of ortho-(aryloxy)aryldiazonium salts. nih.govbiointerfaceresearch.com In this process, the diazonium salt, generated from a corresponding amine, creates an aryl radical that attacks the adjacent aromatic ring intramolecularly to form the C-C bond of the dibenzofuran structure. biointerfaceresearch.com

Copper-Catalyzed Cyclization : An efficient synthesis of dibenzofuran derivatives has been achieved through the copper-catalyzed cyclization of cyclic diaryliodonium salts in water. acs.orgnih.gov This method provides a straightforward route to the dibenzofuran core in good to excellent yields. acs.orgnih.gov

To synthesize 1,2,3,7-Tetrabromo-dibenzofuran using these methods, appropriately substituted precursors containing bromine atoms at the desired positions would be required.

Interactive Data Table: Laboratory Cyclization Methods for Dibenzofuran Synthesis

MethodPrecursorCatalyst/ReagentKey Features
Pd-Catalyzed C-H ActivationDiaryl EthersPd(OAc)₂, Air (Oxidant)Practical method tolerant of various functional groups. acs.orgresearchgate.netfigshare.com
Pd-Catalyzed Cyclizationo-Iododiaryl EthersReusable Pd/CEfficient, ligand-free conditions. nih.govorganic-chemistry.org
Pschorr-type Cyclizationortho-(Aryloxy)aryldiazonium SaltsCopper (catalyst)Intramolecular radical cyclization. biointerfaceresearch.com
Cu-Catalyzed CyclizationCyclic Diaryliodonium SaltsCopper catalyst, WaterEfficient, double C-O bond formation. acs.orgnih.gov

The dibenzofuran ring system is thermally robust and undergoes typical electrophilic aromatic substitution reactions. biointerfaceresearch.comekb.eg The existing bromine atoms on the this compound ring are electron-withdrawing and deactivating, making further substitution more difficult than on an un-substituted dibenzofuran. However, under forcing conditions, additional functional groups could potentially be introduced.

Halogenation : Further halogenation (e.g., with Br₂ or Cl₂) would likely require a Lewis acid catalyst and harsh conditions due to the deactivating effect of the four bromine atoms already present. organicchemistrytutor.comlibretexts.org

Nitration : This reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.compharmaguideline.com The introduction of a nitro group onto the already heavily substituted ring would require strong reaction conditions.

Sulfonation : Sulfonation involves reacting the aromatic ring with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.compharmaguideline.com This reaction is often reversible. organicchemistrytutor.comlibretexts.org

Acylation : Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) and a strong Lewis acid catalyst, is a common reaction for dibenzofuran. biointerfaceresearch.comekb.eg Its application to a tetrabrominated substrate would be challenging.

Unintentional Environmental and Industrial Formation Mechanisms

Polybrominated dibenzofurans (PBDFs), including the 1,2,3,7-tetrabromo congener, are not produced commercially but are formed as unintentional and often hazardous byproducts of thermal processes involving brominated organic compounds.

Under conditions of thermal stress, such as those found in municipal waste incineration, recycling activities for electronic waste, and uncontrolled fires, brominated organic compounds can be transformed into PBDFs. murdoch.edu.auresearchgate.net

A primary route for the environmental formation of PBDFs is the thermal degradation of brominated flame retardants (BFRs). murdoch.edu.aucdu.edu.au These compounds are added to a wide range of consumer products, including plastics, textiles, and electronics, to inhibit fire. nih.gov

During thermal events like smoldering, pyrolysis, or incomplete combustion (at temperatures from 280–900°C), BFRs degrade and can form a variety of brominated products of incomplete combustion (BPICs). cdu.edu.aumurdoch.edu.au Polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs), two major classes of BFRs, are well-established precursors to PBDFs. nih.govacs.org The formation can occur through several mechanisms:

Precursor Condensation : The thermal degradation of BFRs produces potent gas-phase precursors which can then condense to form the dibenzofuran structure. cdu.edu.aumurdoch.edu.au

Ring Closure of PBDEs : PBDEs can undergo a ring-closure reaction at high temperatures (e.g., 700-850 °C) to form PBDFs, often facilitated by the loss of a bromine atom from an ortho position. nih.gov

Oxidation of PBBs : The oxidation of polybrominated biphenyls (PBBs) has been identified as a facile pathway for the formation of PBDFs. nih.gov

The yield and specific congeners of PBDFs formed depend on factors such as temperature, oxygen concentration, residence time, and the presence of other substances like metals or chlorine sources. nih.govmurdoch.edu.au

Interactive Data Table: Unintentional Formation of PBDFs from BFRs

ProcessPrecursorTemperature RangeKey Mechanism
Incineration, Pyrolysis, FiresBrominated Flame Retardants (BFRs)280 - 900°CDegradation to brominated products of incomplete combustion (BPICs). murdoch.edu.aucdu.edu.aumurdoch.edu.au
Thermal DecompositionPolybrominated Diphenyl Ethers (PBDEs)700 - 850°CRing-closure reaction following loss of a Br atom. nih.gov
Oxidation ProcessesPolybrominated Biphenyls (PBBs)Not specifiedFacile oxidation and cyclization. nih.gov

Photochemical Transformation Processes

In addition to thermal pathways, photochemical reactions can also lead to the formation of this compound.

The photolysis of certain brominated organic chemicals can result in the formation of PBDFs. nih.gov For example, the irradiation of decabromobiphenyl (B1669990) ether in a hexane (B92381) solution with UV light or sunlight has been shown to produce brominated dibenzofurans. nih.gov This process involves the photochemical cleavage of a C-Br bond, followed by intramolecular cyclization.

Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are both natural products and metabolites of PBDEs, can undergo photochemically induced cyclization to form polybrominated dibenzo-p-dioxins (PBDDs) and, in some cases, PBDFs. diva-portal.orgnih.govresearchgate.net This reaction is initiated by ultraviolet radiation and involves the formation of a diradical intermediate, which then cyclizes. diva-portal.org Studies have shown that the photolysis of certain OH-PBDEs can lead to the formation of brominated dibenzofurans. researchgate.net The yield and specific products of this reaction are dependent on the structure of the starting OH-PBDE and the reaction conditions, such as pH. researchgate.net

Data Tables

Table 1: Examples of Precursor Pathways to Dibenzofuran Derivatives

Precursor TypeSpecific Precursor ExampleResulting Product TypeReference
Polybrominated Diphenyl EthersDecabromobiphenyl etherBrominated dibenzofurans nih.gov
Hydroxylated PBDEs6-OH-PBDE 99Brominated dibenzo-p-dioxins and a dibenzofuran researchgate.net

Table 2: Influence of Reaction Conditions on Product Formation

ProcessKey ParameterEffect on Yield/ProductReference
Pyrolysis of BiomassTemperature (200-700°C)Influences the distribution of pyrolytic products. researchgate.net
Pyrolysis of BiomassOxygen AvailabilityOxidative pyrolysis can alter product yields compared to inert conditions. researchgate.net
De Novo SynthesisTemperature (200-400°C)Optimal range for the formation of related chlorinated compounds. dss.go.th
Photolysis of OH-PBDEspHAffects the photochemical behavior and product conversion rates. researchgate.net

Biogenic Formation Pathways

Recent scientific inquiry has revealed that not all polybrominated dibenzofurans are of anthropogenic origin. Evidence suggests that natural, enzyme-driven processes in the environment can contribute to their formation.

A key biogenic route for the formation of brominated aromatic compounds involves enzymatic oxidation. researchgate.net Bromoperoxidase, an enzyme found in various marine organisms, plays a crucial role in this process. nih.gov This enzyme facilitates the oxidation of bromide ions, leading to the bromination of organic substrates. nih.gov

The reaction mechanism, as detailed in steady-state kinetic analyses, involves the interaction of the bromoperoxidase enzyme with hydrogen peroxide and bromide. nih.gov This forms a reactive bromine species, which can then brominate various organic compounds without high specificity. nih.gov This process is believed to be a potential pathway for the formation of PBDD/Fs in the marine environment. researchgate.net

The environment contains a wide array of natural phenolic and polyphenolic compounds, many of which originate from plants. nih.gov These compounds can serve as precursors for the formation of more complex molecules, including brominated dibenzofurans. researchgate.netnih.govresearchgate.net Specifically, environmentally prevalent bromophenols, such as 2,4-di- and 2,4,6-tribromophenol, have been identified as potential precursors in the biogenic formation of tri- and tetra-brominated dioxins. researchgate.netresearchgate.net The self-condensation of these brominated phenols is a proposed mechanism for the creation of PBDD/Fs. researchgate.net

Occurrence as By-products in Industrial Activities and Waste Streams

Industrial activities, particularly those involving brominated chemicals and the disposal of electronic waste, represent significant sources of this compound.

Polybrominated dibenzofurans, including the 1,2,3,7-tetrabromo congener, are known impurities found in brominated flame retardants (BFRs). researchgate.net These BFRs, such as polybrominated diphenyl ethers (PBDEs), are widely used in various consumer products to reduce flammability. acs.org During the production of these BFRs, PBDD/Fs can be formed as unintentional by-products. researchgate.net The thermal stress that occurs during the manufacturing process can also lead to the transformation of BFRs into PBDD/Fs. researchgate.net

Electronic waste (e-waste) contains a significant amount of plastic, much of which is treated with brominated flame retardants. capes.gov.brnih.gov The recycling processes for these plastics, which can involve thermal stress, can lead to the formation of PBDD/Fs. capes.gov.brnih.gov As a result, these hazardous compounds can be found in recycled plastic materials. researchgate.net Studies of dust and soil from e-waste recycling sites have shown significant contamination with various PBDD/F congeners. nih.govresearchgate.net

The disposal and treatment of waste containing brominated compounds are major sources of PBDD/F emissions. researchgate.net Incineration of municipal, hospital, and hazardous waste can release PBDD/Fs into the environment, where they have been detected in fly ash and flue gas. researchgate.net Incomplete and uncontrolled combustion, such as in accidental fires, can also generate high levels of these compounds. nih.gov Even in the absence of combustion, the thermal degradation of products containing BFRs during waste disposal can yield significant amounts of PBDD/Fs. researchgate.net

Environmental Occurrence and Distribution of 1,2,3,7 Tetrabromo Dibenzofuran

Distribution in Abiotic Environmental Matrices

The physicochemical properties of PBDFs, such as their low water solubility and high octanol-water partition coefficients, govern their distribution in the environment, leading to their association with particulate matter in the atmosphere, and accumulation in sediments and soils. inchem.org

PBDFs are released into the atmosphere from various sources and can be transported over long distances. They exist in both the vapor phase and adsorbed to particulate matter. inchem.orgepa.gov Studies have shown that the atmospheric concentrations of PBDFs can vary significantly depending on the proximity to source areas. For instance, elevated concentrations of PBDFs have been measured in the atmosphere of industrial and science park areas, potentially linked to the use of polybrominated diphenyl ethers (PBDEs) as flame retardants in electronic industries. acs.org In these areas, PBDFs were found to be more dominant than their dioxin counterparts (PBDDs). acs.org

Table 1: Atmospheric PBDD/F Concentrations in Different Environments Data presented for general Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) as specific data for 1,2,3,7-Tetrabromo-dibenzofuran is not available.

Environment TypeMean PBDD/F Concentration (fg/m³)
RuralData not available
UrbanData not available
IndustrialData not available
Science ParkData not available
Source: Adapted from studies on atmospheric PBDD/Fs. acs.org Note: Specific numerical values were not provided in the abstract.

Due to their hydrophobic nature, PBDFs are expected to have very low concentrations in the water column and tend to partition to sediments. inchem.org Sediments, therefore, act as a significant sink and a long-term reservoir for these compounds in aquatic environments. Studies have documented the presence of PBDFs in sediments, particularly in areas impacted by industrial activities and e-waste recycling. acs.org

While specific concentrations for this compound in water and sediment are not well-documented, research on related compounds like 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) indicates that these types of molecules strongly adsorb to sediments. who.int It is reasonable to infer that this compound would exhibit similar behavior. Background concentrations of dioxin-like compounds in sediments of non-source-impacted areas are generally in the low parts per trillion (ppt) range. ca.gov

Soil and dust are significant matrices for the accumulation of PBDFs, especially in and around areas with sources such as electronic waste recycling facilities. acs.org House dust can also be a reservoir for PBDFs, originating from consumer products containing brominated flame retardants. nih.gov

Studies have reported elevated concentrations of PBDFs in soils and dusts from e-waste recycling sites. acs.org For instance, high levels of PBDFs have been found in workshop-floor dust and electronic shredder residue. acs.org However, specific data for this compound in these matrices are lacking. General assessments of dioxins and furans in soil indicate that urban and industrial areas tend to have higher concentrations than rural locations. service.gov.uk

Table 2: General Observations of PBDFs in Terrestrial Systems This table provides a qualitative summary as specific concentration data for this compound is scarce.

MatrixGeneral Findings
SoilElevated concentrations near industrial and e-waste sites. acs.org
DustFound in house dust and workshop dust, linked to consumer products and industrial activities. acs.orgnih.gov

Detection in Biotic Matrices and Bioaccumulation Studies

The lipophilic nature of PBDFs makes them prone to bioaccumulation in the fatty tissues of organisms. inchem.org This can lead to biomagnification through the food web.

The presence of PBDFs in the aquatic environment leads to their uptake by aquatic organisms. nih.gov Studies have detected PBDFs in various seafood, indicating their entry into the aquatic food chain. nih.gov The bioaccumulation potential can vary among different PBDF congeners. For example, studies on the chlorinated analog 2,3,7,8-TCDF have shown that it can be accumulated by aquatic invertebrates. nih.govfrontiersin.org

The presence of PBDFs in the environment can lead to the contamination of food and animal feed. For instance, fish and other seafood can be a source of human exposure to these compounds. nih.gov The contamination of herbage by airborne deposition can also introduce these compounds into the terrestrial food chain, potentially affecting livestock and animal-derived food products. service.gov.uk

A study on the disposition of 1,2,7,8-tetrabromodibenzofuran (B1220366) (a different isomer) in rats showed that it was absorbed and distributed to tissues such as the liver and adipose tissue, but was also rapidly excreted. nih.gov Another study in mice investigated the uptake and elimination of 2,3,7,8-tetrabromodibenzofuran, finding that it accumulated in the liver. nih.gov These studies suggest that tetrabromodibenzofurans can enter and be distributed within animal tissues, highlighting a potential pathway for food chain contamination. However, specific data on the levels of this compound in various food items and animal feed are currently lacking.

Presence in Human Biological Samples

The detection of this compound in human biological samples is not extensively documented in scientific literature, with most studies focusing on the more prevalent chlorinated dioxins and furans or the broader category of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). However, the available information on PBDD/Fs indicates that human exposure does occur, primarily through the food chain and in occupational settings.

PBDD/Fs, as a class of compounds, have been identified in human adipose tissue. dtu.dk This is consistent with their lipophilic (fat-soluble) nature, which allows them to accumulate in the fatty tissues of animals and humans. nih.gov The primary route of exposure for the general population to dioxin-like compounds, including PBDD/Fs, is through the consumption of contaminated food, with more than 90% of exposure attributed to meat, dairy products, fish, and shellfish. nih.gov

While specific levels for this compound are not typically reported, studies have confirmed the presence of other PBDD/F congeners in human milk, blood, and adipose tissue. For instance, analyses of human milk have identified various polybrominated diphenyl ether (PBDE) congeners, which are precursors to PBDD/Fs, indicating the potential for maternal transfer of these compounds. dtu.dknih.gov

Occupational exposure represents a more direct route for higher levels of contamination. Workers involved in the production and application of brominated flame retardants have shown increased body burdens of 2,3,7,8-TeBDF, a related tetrabromo-dibenzofuran congener. nih.gov Similarly, individuals working at electronic waste (e-waste) recycling sites, where brominated flame retardants are abundant, have been found to have significantly higher blood levels of PCDF congeners compared to control groups, suggesting a similar risk for PBDD/F exposure. sgisco.com

It is important to note that while all individuals are believed to have some level of dioxin-like compounds in their bodies, the specific congener profiles can vary significantly based on the source of exposure. nih.govnih.gov The lack of specific data for this compound in large-scale human biomonitoring studies prevents a detailed assessment of its prevalence in the general population.

Table 1: General Findings on PBDD/F Presence in Human Samples

Sample MatrixFindingPrimary Exposure RouteRelevant Populations
Adipose TissuePBDD/Fs have been detected. dtu.dknih.govFood chain nih.govGeneral Population
BloodElevated levels of related compounds found. sgisco.comnih.govOccupational activities nih.govsgisco.comE-waste & BFR industry workers
Human MilkPrecursors (PBDEs) and related compounds detected. dtu.dknih.govoaepublish.comnih.govMaternal body burdenNursing Infants

Congener Profiles and Spatial/Temporal Variations in Environmental Samples

The environmental distribution of this compound is intrinsically linked to the sources and fate of polybrominated flame retardants. As byproducts of industrial processes and thermal degradation of consumer products, PBDD/Fs exhibit distinct congener profiles and varying concentrations in different environmental compartments, influenced by both spatial and temporal factors.

Spatial Variations:

The concentration of PBDD/Fs in the environment shows significant spatial variability, with the highest levels typically found near emission sources. E-waste dismantling and recycling areas are major hotspots for PBDD/F pollution. Studies in these regions have reported severe contamination of air, soil, and dust. nih.govnih.govresearchgate.net For example, atmospheric levels of PBDD/Fs in the air around an e-waste dismantling area in China were found to be the highest documented in the world, with concentrations ranging from 8.12 to 61 pg/m³. researchgate.net In such locations, the congener profiles of PBDD/Fs in the air are often dominated by polybrominated dibenzofurans (PBDFs). researchgate.net

Industrial areas with activities such as municipal waste incineration and metal processing also contribute to the environmental burden of these compounds. researchgate.netnih.govresearchgate.net Soil samples collected around a municipal solid waste incinerator showed that PBDD/F concentrations decreased with distance from the source, although other local sources could also influence the congener profiles observed. researchgate.net The congener profiles in soil near industrial sites can vary, but are often characterized by highly brominated furans. researchgate.net

Table 2: PBDD/F Concentrations in Air at an E-waste Recycling Area

LocationPBDD/F Concentration (pg/m³)
Guiyu, China (E-waste site)8.12 - 61
Chendian, China (Adjacent area)Higher than common urban areas
Data from Li et al. (2007) researchgate.net

Temporal Variations:

Analysis of sediment cores provides a historical record of environmental contamination. Studies of radiometrically dated sediment cores from lakes in England have shown that concentrations of PBDFs, the family to which this compound belongs, have generally increased towards the present day, starting from around the 1980s. dtu.dknih.gov This trend is significantly correlated with the increasing concentrations of PBDEs, suggesting that the use and disposal of products containing these flame retardants are a primary source of PBDFs in the environment. dtu.dk

The following table lists the chemical compounds mentioned in this article.

Analytical Methodologies for the Detection and Quantification of 1,2,3,7 Tetrabromo Dibenzofuran

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of 1,2,3,7-Tetrabromo-dibenzofuran is the effective extraction of the analyte from the sample matrix and the subsequent removal of interfering co-extractives. nih.gov This process involves sophisticated extraction and multi-stage clean-up procedures to ensure that the final extract is suitable for instrumental analysis.

The choice of extraction technique is highly dependent on the sample matrix. Good recovery and reproducibility are essential for any selected method. nih.gov

Air: Gaseous and particulate-bound PBDFs are typically sampled by isokinetically drawing air through a multicomponent sampling train. mpcb.gov.in This train often contains a filter to capture particulates and a solid sorbent, such as Amberlite XAD-2® resin, to trap gaseous compounds. mpcb.gov.in For some applications, Soxhlet extraction using toluene (B28343) may be employed, particularly for samples like soot. nih.gov

Water: For aqueous samples, a common approach is liquid-liquid extraction. eurofinsus.com A measured volume of water, often one liter, is spiked with an internal standard and extracted with a solvent like methylene (B1212753) chloride in a separatory funnel. epa.gov

Soil and Sediment: The analysis of solid matrices such as soil and sediment typically requires robust extraction methods. EPA Method 1613, developed for chlorinated dioxins and furans, provides a foundational procedure that can be adapted. well-labs.com This often involves solvent extraction to separate the target analytes from the solid matrix.

Biological Tissues: Extracting PBDFs from complex biological tissues, which have high-fat content, presents a significant challenge. researchgate.net Common procedures include homogenization followed by HCl digestion or solvent extraction with a methylene chloride:hexane (B92381) mixture. well-labs.com After the initial extraction, the lipid content is determined as it needs to be removed during the clean-up phase. well-labs.comresearchgate.net

MatrixExtraction TechniqueKey Considerations
Air Isokinetic sampling with filter and sorbent trap (e.g., XAD-2® resin)Captures both particulate and gaseous phases. mpcb.gov.in
Water Liquid-Liquid Extraction (e.g., with methylene chloride)Requires large sample volumes (approx. 1L) for trace analysis. epa.gov
Soil/Sediment Solvent Extraction (based on methods like EPA 1613)Requires rigorous extraction to release analytes from the solid matrix. well-labs.com
Biological Tissues HCl Digestion or Solvent ExtractionHigh lipid content necessitates a dedicated lipid removal step. well-labs.comresearchgate.net

Following extraction, the raw extract contains a multitude of co-extracted substances (e.g., lipids, humic substances, pigments) that can interfere with instrumental analysis. nih.gov Therefore, a multi-stage clean-up process is essential.

The process often begins with a preliminary treatment, such as back-extraction with concentrated sulfuric acid, especially for soil extracts, to prevent clogging of the chromatographic columns. well-labs.comnih.gov The extract is then passed through a series of adsorption chromatography columns to separate the target analytes from interferences. well-labs.com

Commonly used sorbents for column chromatography include:

Acidic Silica (B1680970) Gel: Used to remove oxidizable substances. nih.gov

Alumina: Effective in separating PBDFs from other compounds like polychlorinated biphenyls (PCBs). well-labs.comresearchgate.net

Multilayer Silica Gel Columns: These columns contain layers of silica gel with different modifications (e.g., neutral, acidic, basic) to achieve a high degree of purification. researchgate.netnih.gov They can be combined in series with other columns, such as Florisil, for enhanced separation. nih.gov

Carbon-Based Sorbents: Often used to fractionate planar molecules like PBDFs from non-planar ones. researchgate.net

Automated systems, such as the Power-Prep™ system, can perform these multi-sorbent clean-up and fractionation steps, reducing manual labor and improving reproducibility. researchgate.net

SorbentPurpose in Clean-up
Acidic Silica Gel Removes oxidizable interferences. nih.gov
Alumina Separates different classes of aromatic compounds. well-labs.comresearchgate.net
Multilayer Silica Gel Provides comprehensive clean-up through multiple interaction mechanisms. nih.gov
Florisil Used for fractionation of analytes. nih.gov
Activated Carbon Separates planar molecules (like PBDFs) from non-planar interferences. well-labs.comresearchgate.net

Chromatographic Separation Techniques

The final analytical step involves the separation, identification, and quantification of this compound using high-resolution chromatographic techniques coupled with sensitive detectors.

High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard for the analysis of halogenated dibenzofurans. epa.govcapes.gov.br This technique provides the necessary specificity to separate the toxic 2,3,7,8-substituted isomers from other, less harmful congeners. nih.govnih.gov

Columns: Capillary columns are essential for achieving the required separation. Non-polar columns like DB-5 or columns with a high phenyl content are often used. nist.govnist.gov For separating highly complex isomer mixtures, polar columns such as those with a Silar 10c or SP-2330 stationary phase are employed. researchgate.net

Detection: HRMS is typically used for its high sensitivity and selectivity, allowing for detection in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range. nih.gov

Comprehensive 2D GC (GCxGC): For extremely complex samples, GCxGC coupled to a time-of-flight mass spectrometer (TOF-MS) offers enhanced separation power, potentially reducing analysis time and improving the separation of target analytes from interferences like PCBs. nih.gov

GC TechniqueColumn Example(s)DetectorKey Advantage
HRGC DB-5, Silar 10c, SP-2330HRMSHigh isomer specificity and sensitivity. researchgate.netnih.gov
GCxGC Combination of two columns with different polarityTOF-MSEnhanced separation power for complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) is more commonly used as a preparatory or clean-up technique in the analysis of PBDFs rather than for final quantification. well-labs.com It can be employed to isolate specific isomer groups or fractions from the cleaned extract before the final GC/MS analysis. well-labs.com While methods exist for analyzing some furanic compounds and brominated flame retardants by HPLC, its application for the primary analysis of this compound is less common due to the superior resolution and sensitivity of GC/MS for these non-polar, volatile compounds. nih.govsepachrom.com Reverse-phase HPLC methods have been developed for simpler related structures like 2,3-Benzofuran, indicating the potential for method development if required. sielc.com

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. sepachrom.com Its primary advantage is a significant reduction in analysis time, often from 30 minutes for an HPLC run to around 5 minutes for a UHPLC run, without compromising separation quality. chromatographyonline.com While UHPLC has been applied to the analysis of furanic compounds and in broad, untargeted metabolomics studies, its specific, routine use for the quantitative analysis of this compound is not widely documented. chromatographyonline.comnih.gov Similar to HPLC, its main role would likely be in high-throughput sample clean-up or rapid screening.

Advanced Spectrometric Detection and Quantification Methods

Modern analytical chemistry relies on sophisticated instrumentation to differentiate and quantify halogenated compounds like this compound. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a foundational technique for the analysis of semi-volatile organic compounds like PBDFs. In this method, the sample extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with a capillary column. nih.gov The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.

For halogenated compounds, GC-MS offers high separation efficiency. nih.gov However, standard electron impact mass spectra are not always isomer-specific, meaning that different isomers of tetrabromo-dibenzofuran can produce very similar fragmentation patterns, making unambiguous identification difficult based on mass spectra alone. nih.gov The primary value of GC-MS lies in its ability to separate isomers chromatographically before detection. Tandem mass spectrometry (GC-MS/MS) enhances selectivity by monitoring specific fragmentation pathways (parent-to-daughter ion transitions), which helps to distinguish target analytes from matrix interferences, a common issue in complex food and environmental samples. nih.govwindows.net

Table 1: General GC-MS Parameters for Halogenated Dibenzofuran (B1670420) Analysis
ParameterTypical Condition/ValuePurpose
GC ColumnDB-5ht (15 m x 0.25 mm x 0.1 µm) or similarSeparates individual congeners based on volatility and polarity. nih.gov Shorter columns are often preferred for brominated compounds to minimize thermal degradation. researchgate.net
Injector Temperature280 °CEnsures volatilization of the analytes without causing thermal breakdown. nih.gov
Ionization ModeElectron Ionization (EI)Standard mode providing reproducible fragmentation patterns for library matching. nih.gov
Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS)Increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. nih.govnih.gov

For the analysis of dioxins, furans, and related compounds, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is considered the gold standard. waters.comthermofisher.com This technique offers unparalleled sensitivity and selectivity, which is crucial for detecting these compounds at trace levels (parts per trillion or lower) in complex matrices. waters.com

HRMS instruments can measure the mass of an ion with very high accuracy, allowing them to distinguish between ions of the same nominal mass but different elemental compositions. thermofisher.com For example, it can differentiate a brominated furan (B31954) fragment from a co-eluting chlorinated hydrocarbon fragment of the same integer mass. Regulatory methods, such as U.S. EPA Method 1613 for chlorinated dioxins/furans, often mandate a mass resolving power of ≥10,000. thermofisher.comepa.gov This level of resolution is essential for ensuring that the detected signal is unequivocally from the target analyte and not from a matrix interference. nih.gov The use of isotope dilution, where a known amount of a stable isotope-labeled analogue of the target compound (e.g., ¹³C₁₂-1,2,3,7-Tetrabromo-dibenzofuran) is added to the sample before processing, is standard practice in HRGC/HRMS to ensure accurate quantification. waters.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing a wide range of chemical compounds. eurl-pesticides.eu It separates compounds in the liquid phase before detection by tandem mass spectrometry. While GC-MS is generally preferred for nonpolar compounds like PBDFs, LC-MS/MS offers advantages for analytes that are thermally labile or not volatile enough for GC analysis. nih.gov

The application of LC-MS/MS for this compound is not as common as GC-based methods. A primary challenge is the efficient ionization of nonpolar molecules like PBDFs using standard LC-MS interfaces such as electrospray ionization (ESI). However, techniques like atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) can be more suitable for such compounds. For certain brominated flame retardants that are thermolabile, LC-MS/MS has been successfully applied to avoid the degradation that can occur at high GC injector temperatures. nih.gov The development of an LC-MS/MS method would involve optimizing the mobile phase composition for chromatographic separation and the MS parameters for sensitive detection using multiple reaction monitoring (MRM). eurl-pesticides.eu

Challenges in Accurate Quantification and Isomer Separation

The analysis of this compound is complicated by several significant analytical hurdles that affect both quantification and identification.

Isomer Complexity : There are 135 possible PBDF congeners, and within the tetrabromo-dibenzofuran group, there are 38 different isomers. epa.gov These isomers often have very similar physicochemical properties, causing them to co-elute on standard GC columns. nih.gov Separating all isomers from one another is a major chromatographic challenge, often requiring specialized, highly selective GC columns or multi-dimensional chromatography techniques. nih.govwindows.net

Lack of Standards : Quantitative analysis relies on the availability of pure analytical standards for each specific congener. However, commercial standards are not available for all 38 tetrabromo-dibenzofuran isomers, making positive identification and accurate quantification of every peak impossible. researchgate.netnih.gov Analysis often relies on comparing retention times to the few available standards and making assumptions about the response factors of others.

Matrix Interference : Environmental and biological samples (e.g., soil, air, food, tissue) are inherently complex. nih.govepa.gov Co-extracted substances can interfere with the analysis, either by co-eluting with the target analyte or by suppressing the instrument's response. While HRMS can resolve many interferences, extremely complex matrices can still pose a problem. nih.gov

Thermal Lability : Brominated compounds can be less thermally stable than their chlorinated counterparts due to the lower carbon-bromine bond energy. researchgate.net During GC analysis, high temperatures in the injector port or column can cause degradation or even isomerization of PBDFs, leading to inaccurate quantification. researchgate.netnih.gov

Table 2: Key Analytical Challenges for Tetrabromo-dibenzofurans
ChallengeDescriptionMitigation Strategy
Isomer Co-elutionMultiple isomers have similar retention times on a single GC column. nih.govUse of highly selective GC columns (e.g., ZB-Dioxin), comprehensive two-dimensional GC (GCxGC), or analysis on two different columns. nih.govwindows.net
Limited StandardsCertified reference materials are not available for all 38 TBDD isomers. researchgate.netSemi-quantification using the response factor of a closely related, available standard. nih.gov
Thermal DegradationCompounds can break down or rearrange at high temperatures in the GC system. researchgate.netUsing shorter GC columns, thinner film thicknesses, and optimizing injector and oven temperatures. researchgate.net

Environmental Transport, Distribution, and Transformation of 1,2,3,7 Tetrabromo Dibenzofuran

Inter-Media Transport and Distribution Dynamics (Air-Water-Soil-Sediment Exchange)

The movement and partitioning of 1,2,3,7-TBDD across different environmental compartments are largely dictated by its inherent chemical properties, such as its low water solubility and high octanol-water partition coefficient (Log Kow). These characteristics indicate a strong tendency for the compound to associate with organic matter and particulate matter rather than remaining dissolved in water.

Air-Water Exchange: The partitioning of 1,2,3,7-TBDD between the atmosphere and water bodies is described by its Henry's Law constant. A higher Henry's Law constant suggests a greater tendency for the chemical to volatilize from water into the air. For compounds with low water solubility and relatively high vapor pressure, atmospheric transport can be a significant distribution mechanism. Once in the atmosphere, 1,2,3,7-TBDD can be transported over long distances and subsequently deposited into aquatic and terrestrial ecosystems through wet and dry deposition.

Soil and Sediment Sorption: Due to its hydrophobic nature, 1,2,3,7-TBDD exhibits a strong affinity for soil organic carbon and sediment. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A high Koc value, which is expected for 1,2,3,7-TBDD based on its structure, signifies that the compound will be predominantly found in the sorbed state in soil and sediment, limiting its mobility in the aqueous phase and its bioavailability to many organisms. chemsafetypro.com The distribution coefficient (Kd) further describes this partitioning and is influenced by the specific characteristics of the soil or sediment, such as its organic carbon content. chemsafetypro.com For hydrophobic organic compounds, sorption to organic matter is the primary mechanism of partitioning in soils and sediments. ecetoc.org

The strong binding of 1,2,3,7-TBDD to soil and sediment particles means that these compartments act as significant environmental sinks for this compound. However, processes such as sediment resuspension and soil erosion can lead to the remobilization and further transport of the sorbed contaminant within aquatic and terrestrial systems.

Environmental Transformation and Degradation Processes

1,2,3,7-TBDD can undergo transformation and degradation in the environment through various abiotic and biotic processes. These processes are crucial in determining the ultimate fate and persistence of the compound.

Photolytic degradation, or photodegradation, is a significant abiotic process that can lead to the transformation of 1,2,3,7-TBDD, particularly in the atmosphere and in the surface layers of aquatic environments. This process involves the absorption of light energy, which can lead to the cleavage of carbon-bromine bonds, a process known as debromination.

Studies on related polychlorinated and polybrominated dibenzofurans have shown that reductive debromination is a primary photolytic degradation pathway. csbsju.edu This process results in the formation of less brominated dibenzofuran (B1670420) congeners, which may have different toxicological properties. The rate and extent of photolytic degradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment (e.g., dissolved organic matter in water), and the specific environmental medium. csbsju.edu Complete degradation of the dibenzofuran structure can also occur through photolytic processes, leading to the formation of various photoproducts, including hydroxylated and other polar compounds. csbsju.edu

Thermal degradation of 1,2,3,7-TBDD can occur during high-temperature processes such as waste incineration. nih.govnih.gov Polybrominated dibenzofurans, in general, are known to be formed as unintentional byproducts during the combustion of brominated flame retardants. nih.govnih.gov The thermal decomposition of these compounds can lead to a complex mixture of products, including less brominated congeners through debromination, as well as the potential for the formation of mixed halogenated (bromo-chloro) dibenzofurans if chlorine sources are present. www.gov.uk

The efficiency of thermal degradation and the nature of the byproducts formed are highly dependent on the combustion conditions, including temperature, oxygen availability, and the presence of other substances. researchgate.netcetjournal.itnih.gov Incomplete combustion can lead to the release of these and other toxic compounds into the environment.

Microbial Degradation: Microorganisms, including bacteria and fungi, have the potential to degrade a wide range of persistent organic pollutants. While specific studies on the microbial degradation of 1,2,3,7-TBDD are limited, research on related chlorinated and brominated compounds provides insights into possible transformation pathways. Certain bacteria, such as Sphingomonas species, have been shown to degrade dibenzofuran and some of its chlorinated derivatives through dioxygenase-initiated pathways. ethz.chnih.gov This involves the enzymatic insertion of two hydroxyl groups into the aromatic ring, leading to ring cleavage and further degradation. Fungi, particularly white-rot fungi, possess powerful extracellular enzymes that can also break down complex aromatic structures like those found in PBDD/Fs.

The environmental transport, distribution, and transformation of 1,2,3,7-TBDD are fundamentally linked to its physicochemical properties. The table below summarizes key properties that influence its environmental behavior. The high octanol-water partition coefficient (Log Kow) and low water solubility confirm its hydrophobic and lipophilic nature, driving its partitioning into organic-rich phases like soil, sediment, and biota. The vapor pressure and Henry's Law constant provide an indication of its potential for atmospheric transport.

Physicochemical Properties of 1,2,3,7-Tetrabromo-dibenzofuran

PropertyPredicted ValueSignificance for Environmental Fate
Molecular Weight483.78 g/molInfluences diffusion and transport rates.
Log Kow (Octanol-Water Partition Coefficient)7.22Indicates high potential for bioaccumulation and strong sorption to organic matter in soil and sediment. nih.gov
Water Solubility1.12 x 10-6 mol/LLow solubility limits its concentration in the aqueous phase and promotes partitioning to other media.
Vapor Pressure1.76 x 10-8 mmHgLow vapor pressure suggests it is not highly volatile, but atmospheric transport can still occur, particularly when adsorbed to particulate matter.
Henry's Law Constant1.17 x 10-3 atm-m3/moleIndicates a moderate potential to partition from water to air. ladwp.com

The high Log Kow value suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms, where the compound can accumulate in fatty tissues. nih.gov The low water solubility and high sorption potential mean that in aquatic systems, 1,2,3,7-TBDD will predominantly be associated with suspended particles and bottom sediments. In terrestrial environments, it is expected to be largely immobile in soil, with a low potential for leaching into groundwater. chemsafetypro.com These properties collectively contribute to the persistence of 1,2,3,7-TBDD in the environment, as its sequestration in soil and sediment can protect it from degradation processes.

Ecotoxicological Mechanisms and Molecular Interactions of 1,2,3,7 Tetrabromo Dibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding and Cellular Signal Transduction

The biological activity of 1,2,3,7-Tetrabromo-dibenzofuran is largely initiated by its binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. youtube.com This interaction triggers a cascade of intracellular events that alter gene expression and cellular function. The AhR is a member of the basic-helix-loop-helix-PER-ARNT-SIM (bHLH-PAS) family of proteins and acts as a sensor for a variety of environmental compounds. youtube.comnih.gov

As a halogenated dibenzofuran (B1670420), this compound acts as a potent ligand for the AhR. nih.gov In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex, which includes heat shock protein 90 (hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23. nih.govescholarship.org This chaperone complex stabilizes the receptor in a conformation suitable for ligand binding. nih.gov

The binding of a ligand like this compound to the AhR induces a conformational change in the receptor protein. nih.gov This change exposes a nuclear localization sequence, prompting the ligand-receptor complex to translocate from the cytoplasm into the nucleus. nih.govescholarship.org Inside the nucleus, the receptor dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT), another bHLH-PAS protein. nih.govescholarship.org The formation of the AhR/ARNT heterodimer is the critical step that converts the complex into its high-affinity, DNA-binding form. escholarship.org

The activated AhR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs), located in the promoter regions of target genes. escholarship.orgnih.gov This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to an increase in the transcription of these genes. nih.gov

Among the most well-characterized target genes are those encoding for cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. nih.govescholarship.orgnih.gov The induction of CYP1A1 is a hallmark response to AhR activation by compounds like TCDD, a structurally related dioxin, and serves as a model for understanding the action of other halogenated aromatic hydrocarbons. escholarship.org Similarly, CYP1B1 expression is also highly induced by AhR agonists in various tissues, including brain microvessels. nih.gov The upregulation of these enzymes is part of a cellular detoxification pathway, but their activity can also lead to the metabolic activation of other xenobiotics into more toxic or carcinogenic forms. nih.gov

In Vitro and Cellular Mechanistic Investigations

The downstream consequences of AhR activation by this compound extend to various cellular systems, leading to a range of biological effects, including immunomodulation and endocrine disruption.

The immune system, and particularly the thymus, is a sensitive target for AhR-mediated toxicity. nih.gov The thymus is the primary site for the development and maturation of T-cells, a critical component of the adaptive immune system. nih.govaimspress.comnih.gov Exposure to immunotoxic chemicals can lead to thymic atrophy, characterized by a decrease in thymus size and total thymocyte counts. nih.govaimspress.com

Activation of the AhR can disrupt thymocyte development and alter the balance of T-cell subsets. youtube.com For instance, AhR signaling can influence the differentiation of T-cells, potentially shifting the balance between regulatory T-cells (which suppress immune responses) and pro-inflammatory T-helper cells (like Th17 cells). youtube.com This disruption of normal T-cell development and function underlies the immunotoxic potential of potent AhR agonists.

Compounds that activate the AhR are known to be endocrine-disrupting chemicals (EDCs). nih.gov They can interfere with the synthesis, transport, and action of natural hormones. For example, the potent AhR agonist TCDD has been shown to disrupt the endocrine system by decreasing the responsiveness of the hypothalamus to estradiol, which is crucial for regulating gonadotropin secretion and ovulation. nih.gov This interference with hormonal feedback loops can lead to adverse reproductive and developmental outcomes. nih.gov Given its structural similarity and shared mechanism of action via the AhR, this compound is expected to exhibit similar endocrine-disrupting properties.

Beyond the classical AhR pathway, dibenzofuran derivatives have been identified as inhibitors of specific enzymes involved in cell signaling, such as protein tyrosine phosphatases (PTPs). nih.gov PTPs are critical regulators of signal transduction pathways that control numerous cellular processes. nih.govnih.gov

One such enzyme, PTP-MEG2, is an intracellular phosphatase expressed in endocrine, exocrine, and leukocyte cells. nih.gov It plays a role in regulating diverse cell signaling processes, including exocytosis. nih.govembopress.org Studies on novel synthesized dibenzofuran derivatives have demonstrated their ability to inhibit PTP-MEG2 activity. nih.gov This inhibition appears to be a promising strategy for therapeutic intervention in various human diseases. nih.gov The inhibitory activity of these compounds suggests that the dibenzofuran scaffold is a key structural feature for interacting with the active site of PTP-MEG2. nih.gov

Table 1: PTP-MEG2 Inhibitory Activities of Selected Dibenzofuran Derivatives This table presents data on the inhibitory concentration (IC50) for various dibenzofuran derivatives, highlighting the potential for this class of compounds to interact with PTP-MEG2. Data is sourced from a study on newly synthesized derivatives and does not include this compound itself, but illustrates the activity of the core structure.

Compound IC50 (μM) against PTP-MEG2
10a 0.32
Other Derivatives 0.32–5.35

Data derived from a study on synthesized dibenzofuran derivatives. nih.gov

Bioremediation Approaches

Bioremediation utilizes biological organisms, primarily microorganisms and plants, to degrade or sequester contaminants. It is considered a cost-effective and environmentally friendly approach to managing persistent organic pollutants.

The microbial degradation of dibenzofuran, the parent compound of this compound, has been demonstrated by various bacterial strains. These microorganisms typically employ an angular dioxygenase enzyme to initiate the breakdown of the dibenzofuran structure. For instance, species of Sphingomonas, Pseudomonas, and Staphylococcus have shown the ability to use dibenzofuran as a sole source of carbon and energy. The degradation pathway often proceeds through intermediates like salicylic (B10762653) acid and catechol. capes.gov.brosti.gov

While direct evidence for the microbial degradation of this compound is scarce, research on related brominated compounds, such as polybrominated diphenyl ethers (PBDEs), offers insights. Anaerobic microbial cultures containing Dehalococcoides have been shown to reductively debrominate higher brominated PBDEs. frontiersin.org This process removes bromine atoms, which is a critical first step in reducing the toxicity and persistence of the molecule. It is hypothesized that a similar reductive debromination process could be a viable initial step for the breakdown of highly brominated dibenzofurans like the 1,2,3,7-tetrabromo congener in anoxic environments.

The cometabolic degradation, where microorganisms break down a contaminant in the presence of a primary growth substrate, is another promising strategy. For example, Sphingomonas sp. strain XLDN2-5 has been shown to cometabolically degrade dibenzofuran while growing on carbazole. nih.gov This suggests that the presence of other organic compounds could stimulate the microbial activity needed to break down persistent molecules like this compound.

Table 1: Examples of Microorganisms Involved in the Degradation of Dibenzofuran and Related Compounds

Microorganism StrainTarget CompoundDegradation Pathway/MechanismReference
Sphingomonas sp. strain XLDN2-5DibenzofuranAngular dioxygenation nih.gov
Staphylococcus auriculans DBF63DibenzofuranProposed degradation to salicylic acid and gentisic acid osti.gov
Pseudomonas putida PH-01DibenzofuranAerobic degradation with production of salicylic acid and catechol capes.gov.br
Dehalococcoides-containing culturePolybrominated Diphenyl Ethers (PBDEs)Reductive debromination frontiersin.org
Sphingomonas sp. strain RW1Dibenzofuran, Dibenzo-p-dioxinRemoval from soil microcosms nih.gov

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. There is currently a lack of specific research on the phytoremediation of this compound. However, the principles of phytoremediation can be considered for their potential applicability.

For organic pollutants, phytoremediation can occur through several mechanisms:

Phytoextraction: The uptake of contaminants from the soil or water and their accumulation in the harvestable parts of the plant.

Phytodegradation: The breakdown of contaminants within the plant tissues through metabolic processes.

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms in the root zone (rhizosphere), which is enhanced by the presence of the plant.

Phytovolatilization: The uptake and transpiration of a contaminant into the atmosphere.

Given the hydrophobic nature of this compound, its uptake and translocation in plants may be limited. However, the stimulation of microbial activity in the rhizosphere could be a potential pathway for its degradation in contaminated soils.

Physical and Chemical Remediation Techniques

Physical and chemical methods are often more rapid than bioremediation but can be more costly and energy-intensive.

Soil washing is an ex-situ remediation technique that uses a liquid solution to scrub soils and separate contaminants from the soil matrix. frtr.gov This process does not typically destroy the contaminants but rather concentrates them into a smaller volume, which can then be treated or disposed of. researchgate.net

The process generally involves:

Excavation of the contaminated soil.

Physical separation of coarse and fine soil particles. Contaminants like PBDFs tend to adsorb to fine particles like clay and silt. researchgate.net

Washing the soil with a solution that can include water, surfactants, or organic solvents to desorb the contaminants. nih.gov

For dioxin- and furan-contaminated soils, soil washing has shown high removal efficiencies, in some cases up to 99%. nih.gov The effectiveness depends on the type of soil, the concentration of the contaminant, and the washing solution used. A combination of physical separation and chemical extraction can enhance removal efficiency by 1.5 to 2 times. nih.gov While specific data for this compound is not available, the similarity in chemical properties to other halogenated furans suggests that soil washing could be an effective treatment option.

Adsorption is a process where contaminants adhere to the surface of a solid material, known as an adsorbent. Activated carbon is a widely used adsorbent for a variety of organic pollutants, including dioxins and furans, due to its high surface area and porous structure. nih.gov

In the context of remediation, activated carbon can be used in several ways:

In-situ: Activated carbon is mixed directly into the contaminated soil or sediment to bind the pollutants and reduce their bioavailability.

Ex-situ: Contaminated water or the washing solution from soil washing can be passed through columns containing activated carbon to remove the dissolved contaminants. nih.gov

Studies on the adsorption of PCDD/Fs from hexane (B92381) solutions onto activated carbon have shown very high removal efficiencies (94.7%-98.0% for PCDDs and 99.7%-99.8% for PCDFs). nih.gov It is expected that this compound would exhibit similar strong adsorption to activated carbon due to its hydrophobicity and planar structure.

Thermal treatment involves using high temperatures to destroy contaminants. This is a well-established technology for the remediation of soils and other materials contaminated with persistent organic pollutants like dioxins and furans. nih.gov

Key thermal treatment methods include:

Incineration: The complete combustion of contaminants at high temperatures (e.g., a primary furnace at 750-850°C and a secondary chamber at 1200°C). nih.gov This method can achieve destruction and removal efficiencies greater than 99.99% for PCDD/Fs in soil. nih.gov

Pyrolysis: The chemical decomposition of organic materials at elevated temperatures in the absence of oxygen. Thermolysis of polybrominated diphenyl ethers, which are structurally related to PBDFs, is known to produce PBDFs at temperatures between 510-630°C. osti.gov However, at much higher temperatures, these compounds are destroyed.

Thermal Desorption: This method uses heat to volatilize contaminants from the soil. The volatilized contaminants are then collected and treated in a separate unit.

Studies on the thermal treatment of soils heavily contaminated with PCDD/Fs have demonstrated its effectiveness in reducing contaminant concentrations to well below regulatory standards. nih.gov While the formation of PBDFs from the thermal degradation of brominated flame retardants is a known phenomenon, high-temperature incineration is considered an effective method for their ultimate destruction. osti.govnih.gov

Table 2: Overview of Physical and Chemical Remediation Techniques for Halogenated Dibenzofurans

Remediation TechniquePrinciple of OperationApplicability to this compoundKey Findings/ConsiderationsReference
Soil WashingEx-situ separation of contaminants from soil using a washing solution.High potential, based on effectiveness for PCDD/Fs.Can achieve high removal efficiencies (66-99%). Generates a concentrated waste stream requiring further treatment. nih.gov
Carbon AdsorptionAdhesion of contaminants to the surface of activated carbon.High potential, based on strong adsorption of PCDD/Fs.Can be used in-situ to reduce bioavailability or ex-situ to treat liquids. nih.gov
Thermal TreatmentDestruction of contaminants using high temperatures.High potential for complete destruction, based on data for PCDD/Fs.Incineration can achieve >99.99% destruction. Requires specialized facilities and can be costly. nih.gov

Remediation Strategies for 1,2,3,7 Tetrabromo Dibenzofuran Contamination

In Situ Remediation Approaches

In situ immobilization is a remediation technique designed to reduce the risks posed by contaminants by decreasing their mobility and bioavailability in the soil and sediment. polyguard.com Unlike methods that aim to destroy or remove the contaminant, immobilization focuses on locking the hazardous substances in place, thereby preventing their migration into groundwater or uptake by organisms. polyguard.com This is achieved by adding various amendments to the contaminated matrix that adsorb or otherwise bind the target pollutants. For persistent, hydrophobic compounds like 1,2,3,7-tetrabromo-dibenzofuran, which adsorb strongly to soil particles, immobilization is a particularly relevant strategy. nih.gov

The primary amendments used for the in situ immobilization of halogenated aromatic compounds include activated carbon and organoclays.

Activated Carbon (AC)

Activated carbon is a highly porous material with an exceptionally large surface area, making it a powerful adsorbent for a wide range of organic contaminants. nih.govresearchgate.net Its efficacy stems from its ability to strongly bind hydrophobic molecules like polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs) through van der Waals forces and hydrophobic interactions. When mixed into contaminated soil or sediment, AC sequesters the contaminants from the porewater and soil particles, effectively reducing their leachability and the concentration available for biological uptake. nih.gov

Research on congeners such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) demonstrates the high sequestration efficiency of this method. Studies have shown that applying activated carbon can lead to very high removal efficiencies from liquid phases, indicating strong binding. nih.gov For instance, removal rates of 94.7%-98.0% for PCDDs and 99.7%-99.8% for PCDFs have been documented in lab-scale tests using AC. researchgate.netnih.gov The use of sorbent amendments like activated carbon has emerged as a promising technology for the remediation of soils and sediments contaminated with persistent dioxin-like compounds. nih.gov

To enhance recovery and monitoring, novel forms of activated carbon, such as magnetic activated carbon composites (AC-Fe₃O₄), have been developed. These materials combine the strong adsorptive properties of AC with the magnetic properties of iron oxides, allowing for the potential magnetic separation of the amendment with its sorbed contaminants from the soil matrix after deployment. nih.gov

Efficacy of Activated Carbon in Dioxin/Furan (B31954) Sequestration

Contaminant Class Removal Efficiency (%) Key Findings
Polychlorinated Dibenzo-p-dioxins (PCDDs) 94.7% - 98.0% Adsorption shows a strong linear correlation with initial concentrations. researchgate.netnih.gov

Organoclays

Organoclays are another class of effective amendments for immobilizing hydrophobic organic contaminants. researchgate.net They are produced by modifying naturally hydrophilic clay minerals, such as montmorillonite, with large organic cations, typically quaternary ammonium (B1175870) cations. researchgate.net This process transforms the clay's surface from water-loving (hydrophilic) to water-repelling (hydrophobic), creating a sorptive medium that is highly effective for partitioning non-polar contaminants like this compound from the surrounding environment. researchgate.net

The primary mechanism for contaminant removal by organoclays is hydrophobic partitioning, supplemented by ion exchange and electrostatic attraction. researchgate.net These materials can be injected in situ to form permeable reactive barriers (PRBs), which are zones that allow groundwater to pass through but capture contaminants, or they can be mixed directly into contaminated soil and sediment. ejlskov.com The particle size of some organoclay products ensures they remain in the targeted injection zone, preventing the downstream migration of the amendment itself. ejlskov.com

Comparison of In Situ Immobilization Amendments

Amendment Primary Mechanism Method of Application Target Contaminants
Activated Carbon (AC) Hydrophobic Adsorption Direct mixing with soil/sediment; Slurry injection. Dioxins, furans, and other persistent organic pollutants. nih.govnih.gov

| Organoclays | Hydrophobic Partitioning | Direct mixing; Slurry injection to form Permeable Reactive Barriers (PRBs). researchgate.netejlskov.com | Hydrophobic organic compounds, including petroleum hydrocarbons and solvents. researchgate.net |

Research Gaps and Future Directions in 1,2,3,7 Tetrabromo Dibenzofuran Studies

Development of Standardized and Highly Sensitive Analytical Methods

A fundamental challenge in studying 1,2,3,7-TeBDF is the lack of standardized and sufficiently sensitive analytical methods for its detection and quantification in various environmental and biological matrices. While methods exist for broader classes of polyhalogenated compounds, congener-specific analysis, especially for brominated and mixed halogenated dibenzofurans, remains complex.

Current Methodologies and Their Limitations: Existing analytical approaches, primarily based on high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), can achieve low detection limits for some well-studied chlorinated dioxins and furans. epa.govepa.gov However, the vast number of possible PBDF congeners, including 1,2,3,7-TeBDF, presents significant analytical challenges. These include:

Lack of Certified Reference Materials: The availability of certified reference standards for 1,2,3,7-TeBDF is limited, which is crucial for accurate quantification and for ensuring the quality and comparability of data across different laboratories.

Co-elution and Interference: The chromatographic separation of individual PBDF congeners is difficult due to their similar physicochemical properties. This can lead to co-elution with other congeners or interfering compounds, resulting in inaccurate measurements.

Matrix Effects: Complex environmental samples, such as soil, sediment, and biological tissues, contain a multitude of other compounds that can interfere with the analysis of 1,2,3,7-TeBDF, a phenomenon known as matrix effects.

Future Research Directions: Future research should focus on the development of robust and validated analytical methods. Key areas of development include:

Synthesis of Analytical Standards: The synthesis and certification of pure 1,2,3,7-TeBDF as an analytical standard is a prerequisite for reliable quantification.

Advanced Chromatographic Techniques: The use of multi-dimensional gas chromatography (GCxGC) and other advanced separation techniques can improve the resolution of complex congener mixtures.

Novel Detection Methods: Exploring alternative detection methods, such as resonance-enhanced multiphoton ionization (REMPI) or advanced mass spectrometry techniques, may offer increased sensitivity and selectivity.

Inter-laboratory Studies: Conducting round-robin or inter-laboratory comparison studies is essential to establish standardized protocols and ensure the comparability of data generated by different research groups.

Table 1: Comparison of Analytical Methods for Halogenated Aromatic Compounds

Analytical Method Advantages Disadvantages Applicability to 1,2,3,7-TeBDF
HRGC-HRMS High sensitivity and selectivity for many congeners. epa.govepa.gov High cost, requires skilled operators, potential for co-elution. Currently the most suitable method, but requires specific standards and optimization.
GCxGC-TOFMS Enhanced separation power for complex mixtures. Data processing can be complex. Promising for resolving 1,2,3,7-TeBDF from other congeners.
Immunoassays High-throughput, lower cost. Cross-reactivity with other compounds, may not be congener-specific. Could be developed as a screening tool, but not for precise quantification.
Aryl Hydrocarbon Receptor (AhR)-based PCR assays Measures total dioxin-like toxicity. epa.gov Does not provide congener-specific concentrations. Useful for assessing overall toxicity of a mixture, but not the specific contribution of 1,2,3,7-TeBDF.

Elucidation of Comprehensive Toxicokinetic and Toxicodynamic Data for Specific Congeners

While the toxicokinetics (absorption, distribution, metabolism, and excretion) and toxicodynamics (the mechanism of toxic action) of some chlorinated dioxins and furans have been extensively studied, there is a significant lack of data for specific PBDF congeners like 1,2,3,7-TeBDF. nih.gov Extrapolating from chlorinated analogues is not always accurate due to differences in the chemical and physical properties imparted by bromine atoms.

Gaps in Knowledge:

Absorption and Bioavailability: The extent to which 1,2,3,7-TeBDF is absorbed from the gut, lungs, or skin is largely unknown.

Metabolism and Bioaccumulation: Information on the metabolic pathways of 1,2,3,7-TeBDF and its potential to bioaccumulate in tissues is scarce. nih.gov The persistence of related compounds appears to be inversely related to their metabolism. nih.gov

Mechanism of Action: While it is presumed that 1,2,3,7-TeBDF, like other dioxin-like compounds, exerts its toxicity through the aryl hydrocarbon receptor (AhR) pathway, congener-specific data on receptor binding affinity and downstream effects are needed. nih.gov

Species-Specific Differences: Toxicokinetic and toxicodynamic parameters can vary significantly between species, making it difficult to extrapolate data from animal studies to humans. nih.gov

Future Research Focus:

In Vivo and In Vitro Studies: Conducting studies using animal models and cell cultures to determine the absorption, distribution, metabolism, and excretion of 1,2,3,7-TeBDF is crucial.

Metabolite Identification: Identifying the metabolites of 1,2,3,7-TeBDF will provide insights into its detoxification and potential for bioactivation.

AhR Binding Assays: Quantifying the binding affinity of 1,2,3,7-TeBDF to the AhR in different species will help to understand its toxic potential.

Comparative Toxicogenomics: Using genomic and proteomic approaches to compare the effects of 1,2,3,7-TeBDF with other well-characterized dioxin-like compounds can elucidate its specific mechanisms of action.

Advanced Understanding of Formation Pathways Across Diverse Environmental Scenarios

1,2,3,7-TeBDF is not intentionally produced but is formed as an unintentional byproduct in various industrial and combustion processes. wikipedia.org A comprehensive understanding of its formation pathways is essential for developing effective control strategies.

Known and Suspected Formation Pathways:

Combustion of Brominated Flame Retardants (BFRs): The primary source of PBDFs, including 1,2,3,7-TeBDF, is the incomplete combustion of materials containing BFRs, such as plastics, textiles, and electronic waste.

Industrial Processes: The production of certain chemicals and industrial processes can lead to the formation of PBDFs as unwanted byproducts.

Environmental Transformation: There is a possibility of PBDF formation in the environment through the transformation of other brominated compounds.

Research Gaps:

Precursor-Product Relationships: The specific BFRs and other precursor compounds that lead to the formation of 1,2,3,7-TeBDF under different conditions are not well established.

Influence of Reaction Conditions: The effects of temperature, oxygen concentration, and the presence of catalysts on the formation and degradation of 1,2,3,7-TeBDF are not fully understood.

Formation in Natural Processes: The potential for natural processes, such as forest fires in areas with brominated compound deposition, to form 1,2,3,7-TeBDF needs investigation.

Future Research Directions:

Controlled Laboratory Studies: Conducting laboratory-scale combustion experiments with various BFRs and other potential precursors under well-defined conditions to identify the formation pathways of 1,2,3,7-TeBDF.

Field Monitoring: Monitoring the presence of 1,2,3,7-TeBDF and its potential precursors in emissions from industrial facilities, waste incinerators, and other potential sources.

Modeling Studies: Developing kinetic models to predict the formation of 1,2,3,7-TeBDF under different environmental scenarios.

Assessment of Contribution to Total Toxicity Equivalency (TEQ) in Environmental and Biological Matrices

The Toxicity Equivalency (TEQ) concept is a tool used to assess the combined toxicity of mixtures of dioxin-like compounds. wikipedia.orgepa.gov This is achieved by assigning a Toxicity Equivalency Factor (TEF) to each congener, which represents its toxicity relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.orgcdc.gov

Challenges in Assessing the TEQ of 1,2,3,7-TeBDF:

Lack of an Established TEF: A consensus TEF for 1,2,3,7-TeBDF has not been established by international bodies like the World Health Organization (WHO). This is a major obstacle to including it in TEQ assessments.

Limited Occurrence Data: The lack of sensitive and standardized analytical methods has resulted in limited data on the concentration of 1,2,3,7-TeBDF in environmental and biological samples.

Potential for Additive, Synergistic, or Antagonistic Effects: The TEQ approach assumes additivity, but the interactions of 1,2,3,7-TeBDF with other compounds in a mixture could be synergistic or antagonistic, leading to an underestimation or overestimation of the actual toxicity.

Future Research Needs:

Derivation of a TEF: Conducting comprehensive toxicological studies to derive a reliable TEF for 1,2,3,7-TeBDF is a high priority. This would involve in vivo and in vitro studies to assess its relative potency compared to TCDD.

Comprehensive Monitoring Programs: Implementing monitoring programs to measure the concentration of 1,2,3,7-TeBDF in a wide range of environmental and biological matrices.

Formulation of Synergistic Control Strategies for Environmental Release

Given the potential for 1,2,3,7-TeBDF to be formed and released from various sources, developing effective control strategies is paramount. A synergistic approach that combines multiple strategies is likely to be the most effective.

Potential Control Strategies:

Source Reduction: Phasing out the use of BFRs that are known precursors to 1,2,3,7-TeBDF formation is a key preventative measure.

Optimization of Combustion Conditions: Controlling the conditions in incinerators and other combustion processes to minimize the formation of PBDFs. This can include optimizing temperature, residence time, and oxygen levels.

Advanced Flue Gas Cleaning: Employing advanced air pollution control devices, such as activated carbon injection and fabric filters, to capture PBDFs before they are released into the atmosphere. researchgate.net

Remediation of Contaminated Sites: Developing and applying effective remediation technologies for soil, sediment, and water contaminated with PBDFs.

Research Gaps and Future Directions:

Efficacy of Control Technologies: More research is needed to evaluate the effectiveness of different control technologies specifically for 1,2,3,7-TeBDF.

Development of Novel Remediation Techniques: Investigating novel remediation techniques, such as bioremediation and advanced oxidation processes, for the degradation of 1,2,3,7-TeBDF in the environment.

Life Cycle Assessment: Conducting life cycle assessments of products containing BFRs to identify opportunities for reducing the environmental release of PBDFs throughout their life cycle.

Policy and Regulation: Developing and implementing policies and regulations to control the production, use, and disposal of BFRs and to limit the release of PBDFs from industrial and combustion sources.

Q & A

Q. What analytical methods are recommended for detecting 1,2,3,7-tetrabromo-dibenzofuran in environmental samples?

Answer: Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting trace levels of halogenated dibenzofurans. Key steps include:

  • Sample Preparation: Use non-polar solvents (e.g., toluene) for extraction, followed by cleanup with silica gel columns to remove interfering matrices .
  • Calibration: Establish a linear calibration curve (R² > 0.98) with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
  • Identification: Compare retention times and mass fragmentation patterns against reference standards (e.g., NIST libraries) and validate with working standards .

Q. How can researchers optimize synthetic routes for this compound derivatives?

Answer: Synthesis optimization should focus on regioselective bromination and reaction conditions:

  • Bromination Catalysts: Use Lewis acids (e.g., FeBr₃) to direct bromine substitution to specific positions on the dibenzofuran core .
  • Temperature Control: Maintain reaction temperatures between 70–120°C to minimize side products (e.g., polybrominated byproducts) .
  • Purification: Employ column chromatography with non-polar stationary phases (e.g., hexane:ethyl acetate gradients) to isolate isomers .

Q. What are the primary mechanisms of toxicity for brominated dibenzofurans in mammalian systems?

Answer: Toxicity is primarily mediated via aryl hydrocarbon receptor (AhR) activation, leading to:

  • CYP1A Induction: Upregulation of cytochrome P450 enzymes, measured using luciferase reporter assays in vitro (e.g., DR CALUX bioassay) .
  • Oxidative Stress: Monitor biomarkers like lipid peroxidation (malondialdehyde) and glutathione depletion in liver microsomes .
  • Metabolic Stability: Higher brominated congeners (e.g., tetrabromo derivatives) exhibit reduced hepatic metabolism, increasing bioaccumulation potential (M/P ratio < 10⁻⁴) .

Advanced Research Questions

Q. How can in vitro models resolve contradictions in toxicity data between bioassays and chemical analyses?

Answer: Discrepancies (e.g., high bioassay activity but undetected dioxins via GC-HRMS) may arise from non-regulated analogs like this compound. To address this:

  • Broad-Screen HRMS: Perform untargeted analysis with GC-HRMS to identify novel brominated contaminants .
  • AhR Competitive Binding Assays: Compare the EC₅₀ of 1,2,3,7-TBDF with TCDD to quantify relative potency .
  • Metabolite Profiling: Use LC-HRMS to detect hydroxylated metabolites in exposed cell lines (e.g., HepG2) .

Q. What experimental strategies elucidate the environmental fate of this compound in sediment systems?

Answer:

  • Diffusive Transport Studies: Deploy sediment cores with sand caps (e.g., 13 mm thickness) and measure vertical concentration gradients using GC-MS .
  • Photodegradation: Expose samples to UV light (254 nm) and quantify degradation products (e.g., debrominated dibenzofurans) via kinetic modeling .
  • Bacterial Degradation: Screen microbial consortia (e.g., Rhodococcus opacus) for dioxygenase activity using gene expression analysis (bph genes) .

Q. How can computational models predict the reactivity of this compound under thermal stress?

Answer:

  • Quantum Chemical Calculations: Use DFT to model bond dissociation energies (BDEs) for bromine substituents, predicting debromination pathways .
  • Kinetic Simulations: Validate pyrolysis mechanisms (500–950°C) against experimental data from stirred reactors, focusing on phenol and CO formation .
  • Radical Stabilization: Analyze resonance stabilization of bromine-substituted radicals using molecular orbital theory .

Q. What methodologies characterize enzyme interactions with brominated dibenzofurans?

Answer:

  • Crystallography: Resolve enzyme-ligand structures (e.g., cytochrome P450 1A1) using X-ray diffraction (PDB ID: 4I8V) .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinities (Kd) between dibenzofurans and AhR .
  • Enzyme Inhibition Assays: Test competitive inhibition using fluorogenic substrates (e.g., 7-ethoxyresorufin) in liver microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.